molecular formula C12H14ClNO4S B3038346 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 860648-66-4

2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3038346
CAS No.: 860648-66-4
M. Wt: 303.76 g/mol
InChI Key: LTQWDVIQLOGLAW-UHFFFAOYSA-N
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Description

2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound with a complex structure that includes a benzoxazine ring substituted with a chloroethyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of a benzoxazine derivative with a chloroethylating agent and an ethylsulfonylating agent. One common method involves the use of ethylene and alkanesulfonyl chlorides in the presence of copper chloride catalysts . The reaction conditions often require elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalytic systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require basic conditions and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in the inhibition of cellular processes and induce cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloroethyl ethyl sulfide: A related compound with similar chemical properties but different applications.

    Bis(2-chloroethyl) sulfide:

Properties

IUPAC Name

2-(2-chloroethyl)-6-ethylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-2-19(16,17)8-3-4-10-9(7-8)14-12(15)11(18-10)5-6-13/h3-4,7,11H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWDVIQLOGLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174842
Record name 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860648-66-4
Record name 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860648-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

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